molecular formula C7H12N4O B8495725 6-Isopropoxypyrimidine-2,4-diamine

6-Isopropoxypyrimidine-2,4-diamine

Cat. No. B8495725
M. Wt: 168.20 g/mol
InChI Key: NKJCJOBRTDCBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropoxypyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Isopropoxypyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropoxypyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Isopropoxypyrimidine-2,4-diamine

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

6-propan-2-yloxypyrimidine-2,4-diamine

InChI

InChI=1S/C7H12N4O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H4,8,9,10,11)

InChI Key

NKJCJOBRTDCBJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC(=C1)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

634 mg of sodium hydride (60% in mineral oil, 17.12 mmol) are added in portions under an argon atmosphere to a vigorously stirred solution of 1.8 g (14.27 mmol) of 2,6-diaminopyrimidin-4-ol in 20 ml of DMF. After 30 min, 1.6 ml (17.12 mmol) of isopropyl bromide are added dropwise, and the solution is stirred at 40° C. for 12 h. Methanol (1 mol) is then added to the reaction mixture, which is directly purified by preparative HPLC. Combining the product fractions and removing the solvent result in 250 mg (12% of theory) of the title compound as a white solid.
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

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